molecular formula C14H16ClN3O3S B2940623 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione CAS No. 2097859-51-1

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione

Cat. No.: B2940623
CAS No.: 2097859-51-1
M. Wt: 341.81
InChI Key: SWAHZOIDTVXHJO-UHFFFAOYSA-N
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Description

1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione is a heterocyclic compound featuring a thienopyridine core fused with a piperazine-2,3-dione moiety. The thieno[3,2-c]pyridine scaffold is notable for its presence in pharmacologically active agents, particularly antiplatelet drugs like prasugrel . The chlorine substituent at position 2 of the thienopyridine ring and the 4-ethylpiperazine-2,3-dione group distinguish this compound from other derivatives in the class.

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-2-16-5-6-18(13(20)12(16)19)14(21)17-4-3-10-9(8-17)7-11(15)22-10/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAHZOIDTVXHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-c]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloropyridine and thiophene derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prasugrel

  • Structure: 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate .
  • Key Differences :
    • Prasugrel contains a fluorophenyl and cyclopropyl group, whereas the target compound has a 4-ethylpiperazine-2,3-dione substituent.
    • Prasugrel is a prodrug requiring hepatic activation, while the piperazine-dione moiety in the target compound may influence metabolic stability or direct activity .
  • Pharmacology: Irreversibly inhibits the P2Y12 ADP receptor, preventing platelet aggregation.

tert-Butyl 3-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl Oxylate

  • Structure : Bromine substituent at position 3 and a tert-butyl ester group .
  • Key Differences :
    • The bromine substituent vs. chlorine in the target compound may alter electronic properties and reactivity.
    • The tert-butyl ester group contrasts with the piperazine-dione, impacting solubility and pharmacokinetics .

4-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-carbonyl}phenol

  • Structure: Phenolic hydroxyl group at the para position of the benzoyl moiety .
  • Lower molecular weight (259.32 g/mol vs. ~355 g/mol for the target compound) may affect membrane permeability .

1-[3-({2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one

  • Structure : Sulfonyl linker and acetylphenyl group .
  • Higher molecular weight (355.86 g/mol) and logP due to the sulfonyl group .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Pharmacological Role
1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione Thieno[3,2-c]pyridine Cl, 4-ethylpiperazine-2,3-dione ~355 Enzyme inhibition, CNS targets
Prasugrel Thieno[3,2-c]pyridine Fluorophenyl, cyclopropyl, acetate 409.90 Antiplatelet (P2Y12 inhibitor)
tert-Butyl 3-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl Oxylate Thieno[3,2-c]pyridine Br, tert-butyl ester ~340 (estimated) Synthetic intermediate
4-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-carbonyl}phenol Thieno[3,2-c]pyridine Phenolic hydroxyl 259.32 Antioxidant or kinase inhibitor
1-[3-({2-Chloro-...}sulfonyl)phenyl]ethan-1-one Thieno[3,2-c]pyridine Cl, sulfonyl, acetylphenyl 355.86 Unknown (structural analog)

Research Findings and Hypotheses

  • Metabolic Stability : The piperazine-2,3-dione group in the target compound may reduce first-pass metabolism compared to prasugrel’s ester group, which requires enzymatic hydrolysis .
  • Chirality : Unlike prasugrel, which has a chiral center and enantiomeric activity, the target compound’s structure lacks evident chirality, simplifying synthesis and quality control .

Biological Activity

The compound 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione (often referred to by its structural identifiers) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The compound's molecular formula is C11H14ClN3O3SC_{11}H_{14}ClN_{3}O_{3}S, which includes a thieno[3,2-c]pyridine moiety. Its structural characteristics are pivotal in determining its biological activity.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+244.05574152.2
[M+Na]+266.03768163.9
[M+NH4]+261.08228161.8

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing thieno[3,2-c]pyridine structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of BRAF(V600E)

A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit the BRAF(V600E) mutation commonly associated with melanoma. These studies revealed that compounds with similar structural features to the target compound displayed promising inhibitory effects on tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Research indicates that thieno derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The biological profile of the compound extends to antimicrobial activities. Structurally related compounds have demonstrated efficacy against various bacterial strains, indicating a mechanism involving disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of This compound is crucial for optimizing its pharmacological properties:

  • Chloro Substitution : The presence of a chlorine atom enhances lipophilicity and bioavailability.
  • Piperazine Ring : The piperazine moiety contributes to receptor binding affinity and selectivity.
  • Carbonyl Group : The carbonyl functionality is essential for biological activity through interactions with nucleophilic sites in target proteins.

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